![molecular formula C11H22Cl2N2 B2510469 (1R,2S,9S)-7,11-Diazatricyclo[7.3.1.02,7]tridecane;dihydrochloride CAS No. 2121-08-6](/img/structure/B2510469.png)
(1R,2S,9S)-7,11-Diazatricyclo[7.3.1.02,7]tridecane;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1R,2S,9S)-7,11-Diazatricyclo[7.3.1.02,7]tridecane;dihydrochloride” is also known as (+)-Sparteine Surrogate . It is a useful biochemical for proteomics research . The empirical formula is C12H22N2 and the molecular weight is 194.32 .
Synthesis Analysis
The synthesis of (+)-(1R,2S,9S)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane, a (+)-sparteine surrogate, has been documented . The synthesis involves replacing the methyl with ethyl groups on the oxazinane, which allowed an increase of the enantiomeric ratio to 95:5 .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCN1C [ [email protected] @H]2C [ [email protected] ] (C1) [ [email protected] @H]3CCCCN3C2 . The InChI key is JHVZGAIDVLLSEV-TUAOUCFPSA-N . Chemical Reactions Analysis
The compound has been used in various chemical reactions, including regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes for the synthesis of β2- and β3-amino acids .Physical and Chemical Properties Analysis
The compound is a viscous oil . Its optical activity is [α]/D 27.5±1.5°, c = 1% in ethanol .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
(1R,2S,9S)-7,11-Diazatricyclo[7.3.1.02,7]tridecane;dihydrochloride and its derivatives are extensively studied for their synthesis processes and structural characteristics. For instance, Dixon, McGrath, and O’Brien (2006) focused on the synthesis of a (+)-Sparteine surrogate involving this compound, highlighting its potential utility in asymmetric synthesis and waste disposal solutions in organic chemistry (Dixon et al., 2006). Similarly, the crystal structure of related compounds has been determined to understand their conformation properties, shedding light on the stereochemistry of tricyclic diamines, which are crucial in various chemical reactions (Magerramov et al., 2010).
Catalytic and Binding Properties
The compound's structural framework is also pivotal in catalysis and binding studies. Börner et al. (2010) discussed the catalytic activity of zinc complexes of chiral tricyclic 9-oxabispidine in the polymerization of lactide to polylactide (Börner et al., 2010). The unique structure of these complexes provides a novel approach to catalyst design.
Photophysical and Analytical Studies
In photophysical and analytical domains, the compound and its derivatives serve as a key element in designing fluorescent devices for protons and metal ions. For instance, Tamayo et al. (2005) synthesized new fluorescent devices using macrocycles containing this compound, demonstrating significant changes in absorption and emission spectra upon metal ion addition, which can be crucial for sensing and analytical applications (Tamayo et al., 2005).
Eigenschaften
IUPAC Name |
(1R,2S,9S)-7,11-diazatricyclo[7.3.1.02,7]tridecane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2.2ClH/c1-2-4-13-8-9-5-10(7-12-6-9)11(13)3-1;;/h9-12H,1-8H2;2*1H/t9-,10+,11-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGJEGQLBWHVQV-VJRYUMJJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CNC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C[C@H]3C[C@@H]([C@@H]2C1)CNC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-bromophenyl)ethanone](/img/structure/B2510386.png)
![N-[1-(tert-butyl)-3-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl]acetamide](/img/structure/B2510387.png)
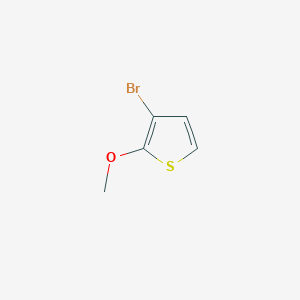
![1-{2-[Cyano(2-fluoro-5-methylphenyl)amino]ethyl}-5-nitro-1,2-dihydropyridin-2-one](/img/structure/B2510392.png)
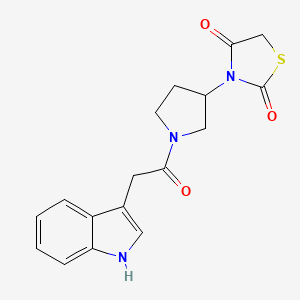
![N-cyclohexyl-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide](/img/structure/B2510395.png)
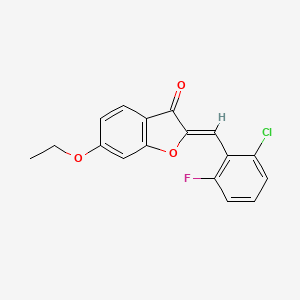
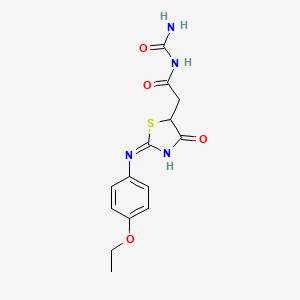
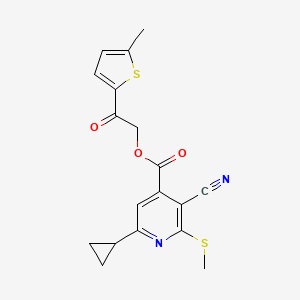
![N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide](/img/structure/B2510404.png)
![2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2510405.png)
![N-cyclohexyl-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2510407.png)
![3-Methyl-2-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2510408.png)
![2-methyl-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2510409.png)
